

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid hydrochloride

Cat. No.: B111875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA), and its hydrochloride salt, is a pivotal aromatic amino acid that serves as a critical precursor in the biosynthesis of a diverse range of clinically significant natural products. This technical guide provides a comprehensive overview of **3-Amino-5-hydroxybenzoic acid hydrochloride**, including its chemical and physical properties, detailed synthesis methodologies, its crucial role in the aminoshikimate pathway, and its incorporation into ansamycin and mitomycin antibiotics. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery, offering both foundational knowledge and practical experimental insights.

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a non-proteinogenic aromatic amino acid. In its hydrochloride form, it offers improved stability and solubility, making it a convenient starting material for various chemical and biological applications. The significance of AHBA hydrochloride in the pharmaceutical and biotechnology sectors stems from its role as the dedicated starter unit for the biosynthesis of the mC7N (meta-amino, C7N) core, a

characteristic structural motif in numerous polyketide-derived natural products with potent biological activities.^[1]

Notably, AHBA is the biosynthetic precursor to the ansamycin family of antibiotics, which includes the rifamycins (e.g., rifampicin, a cornerstone in tuberculosis treatment), geldanamycin, and ansatrienin A.^[2] It is also a key building block for the mitomycin C, a potent antitumor agent.^[2] The unique biosynthetic origin of AHBA, via the aminoshikimate pathway, distinguishes it from the canonical shikimate pathway that produces primary aromatic amino acids. Understanding the properties and synthesis of AHBA hydrochloride is therefore crucial for efforts in metabolic engineering to enhance the production of these valuable therapeutics and in the generation of novel "unnatural" natural products through biosynthetic pathway manipulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Amino-5-hydroxybenzoic acid hydrochloride** is essential for its handling, formulation, and application in both chemical synthesis and biological assays. The available data for the hydrochloride salt and its free amino acid form are summarized below.

Data Presentation: Quantitative Properties

Property	Value	Source(s)
IUPAC Name	3-amino-5-hydroxybenzoic acid;hydrochloride	
CAS Number	14206-69-0	
Molecular Formula	C ₇ H ₈ CINO ₃	
Molecular Weight	189.60 g/mol	
Melting Point	228 °C	
Boiling Point (Predicted)	453.4 °C at 760 mmHg	
Solubility	Soluble in DMSO and dimethylformamide.	[3]
Appearance	Solid	[3]
Purity	≥98% (commercially available)	[3]
Storage Temperature	-20°C for long-term storage.	[3]
λ _{max}	227 nm	[3]

Note: Some data points are for the free amino acid, 3-amino-5-hydroxybenzoic acid (CAS 76045-71-1), as data for the hydrochloride salt is less abundant.

Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid Hydrochloride

The chemical synthesis of **3-Amino-5-hydroxybenzoic acid hydrochloride** can be approached through various routes, typically involving the nitration of a benzoic acid derivative followed by reduction of the nitro group and subsequent functional group manipulations. The following is a representative, multi-step protocol synthesized from literature reports.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a plausible synthetic route starting from benzoic acid.

Step 1: Dinitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

- In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 30 mL of concentrated sulfuric acid.
- While stirring, slowly add 6.1 g (50 mmol) of benzoic acid.
- Once the benzoic acid has dissolved, slowly add 15 mL of concentrated nitric acid dropwise, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for 15 hours.
- Heat the reaction mixture to 100°C and stir for an additional 4 hours.
- Cool the mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water with vigorous stirring.
- The precipitate, 3,5-dinitrobenzoic acid, is collected by vacuum filtration and washed with cold water to remove residual acid. The crude product can be used in the next step without further purification.

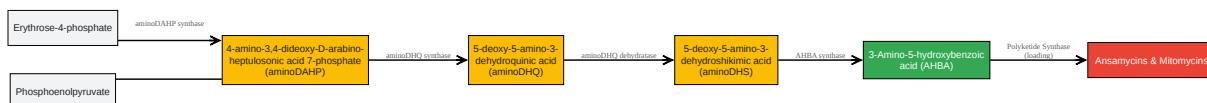
Step 2: Selective Monoreduction and Functional Group Manipulation

This step is a conceptual representation as direct selective reduction can be challenging. The literature suggests more controlled methods involving protection and directed reactions. A common strategy involves the reduction of one nitro group to an amine, followed by diazotization and substitution to introduce the hydroxyl group, and finally, reduction of the second nitro group.

Step 3: Catalytic Hydrogenation to 3-Amino-5-hydroxybenzoic Acid

- Dissolve the product from the previous step (a nitro-hydroxy-aminobenzoic acid derivative) in methanol (e.g., 20 mL).
- Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
- Hydrogenate the mixture at atmospheric pressure with continuous stirring for 2-4 hours, monitoring the reaction by TLC.

- Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Evaporate the methanol under reduced pressure to obtain the crude 3-Amino-5-hydroxybenzoic acid.


Step 4: Formation of the Hydrochloride Salt

- Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol).
- Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
- Collect the precipitated **3-Amino-5-hydroxybenzoic acid hydrochloride** by vacuum filtration.
- Wash the solid with a small amount of cold solvent and dry under vacuum.

The Aminoshikimate Pathway: Biosynthesis of AHBA

3-Amino-5-hydroxybenzoic acid is not synthesized via the canonical shikimate pathway but through a related, yet distinct, metabolic route known as the aminoshikimate pathway. This pathway is a key area of research for metabolic engineering efforts aimed at increasing the production of ansamycin and mitomycin antibiotics.

Signaling Pathway Diagram: The Aminoshikimate Pathway

[Click to download full resolution via product page](#)

Caption: The Aminoshikimate Pathway for the Biosynthesis of AHBA.

The key enzymatic steps in this pathway are:

- aminoDAHP synthase: Catalyzes the condensation of erythrose-4-phosphate and phosphoenolpyruvate with a nitrogen source to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).
- aminoDHQ synthase: Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).
- aminoDHQ dehydratase: Catalyzes the dehydration of aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).
- AHBA synthase: The terminal enzyme, which is pyridoxal phosphate (PLP)-dependent, catalyzes the aromatization of aminoDHS to yield 3-Amino-5-hydroxybenzoic acid.[4]

Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid

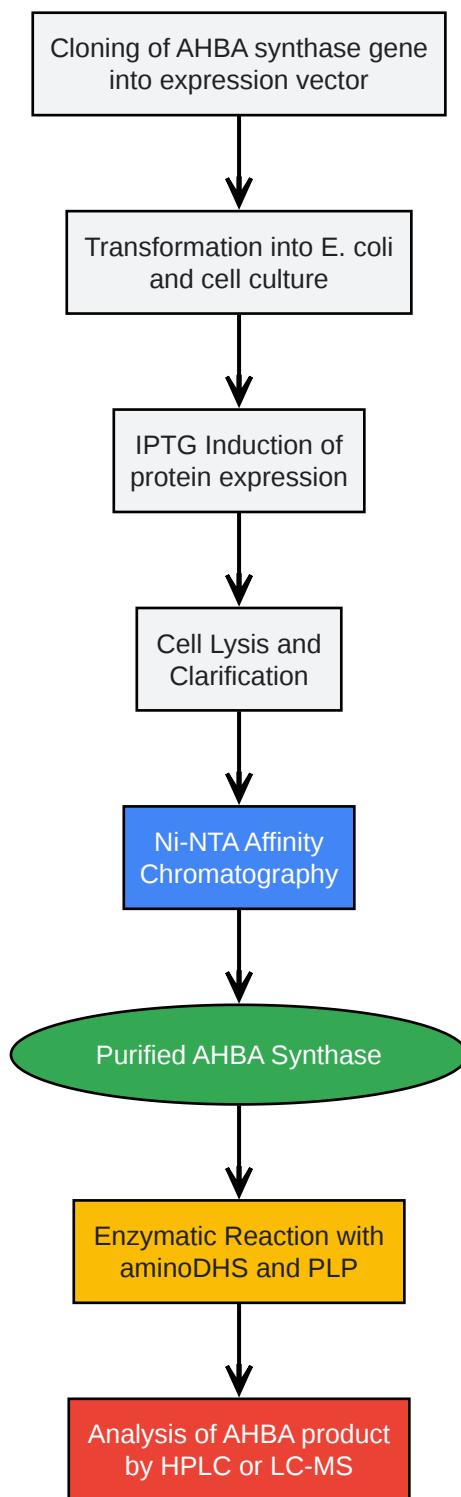
The enzymatic synthesis of AHBA is a powerful tool for producing this key precursor *in vitro* and for studying the kinetics and mechanism of the biosynthetic pathway. The final step, the conversion of aminoDHS to AHBA by AHBA synthase, is a common focus of such studies.

Experimental Protocol: Enzymatic Synthesis of AHBA

This protocol describes the expression and purification of recombinant AHBA synthase from *E. coli* and its use in the enzymatic synthesis of AHBA.

Part 1: Expression and Purification of Recombinant (His)6-tagged AHBA Synthase

- Gene Cloning and Expression Vector: The gene encoding AHBA synthase from a producer organism (e.g., *Amycolatopsis mediterranei*) is cloned into an *E. coli* expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine ((His)6) tag for affinity purification.


- Transformation and Culture Growth: Transform the expression plasmid into a suitable *E. coli* expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
- Induction of Protein Expression: Induce the expression of AHBA synthase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
- Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
- Affinity Chromatography: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elution: Elute the (His)6-tagged AHBA synthase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Part 2: Enzymatic Reaction

- Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
 - 50 mM Tris-HCl buffer (pH 7.5)
 - 1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)
 - 0.1 mM Pyridoxal 5'-phosphate (PLP) (cofactor)
 - 10 µg of purified AHBA synthase

- Make up the final volume to 100 µL with sterile water.
- Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
- Reaction Quenching and Product Analysis: Stop the reaction by adding an equal volume of methanol or by heat inactivation. Centrifuge to pellet the precipitated enzyme. The supernatant can then be analyzed for the presence of AHBA using HPLC-UV or LC-MS.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the Enzymatic Synthesis of AHBA.

Analytical Methods for Detection

Accurate and sensitive detection of 3-Amino-5-hydroxybenzoic acid is crucial for monitoring its synthesis, quantifying its presence in biological samples, and for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed method.

Experimental Protocol: HPLC-UV Analysis

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compound.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 227 nm.^[3]
- Sample Preparation: Samples from chemical synthesis or enzymatic reactions should be clarified by centrifugation or filtration before injection.
- Standard Curve: Prepare a series of standard solutions of **3-Amino-5-hydroxybenzoic acid hydrochloride** of known concentrations to generate a standard curve for quantification.

Conclusion

3-Amino-5-hydroxybenzoic acid hydrochloride is a compound of significant interest due to its fundamental role in the biosynthesis of a wide array of important natural products. This guide has provided a detailed overview of its properties, synthesis, and biological origins. The experimental protocols and diagrams presented herein are intended to serve as a practical resource for researchers aiming to work with this key biosynthetic precursor. Further research into the aminoshikimate pathway and the enzymes involved will undoubtedly open up new avenues for the discovery and development of novel therapeutics through synthetic biology and metabolic engineering approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111875#what-is-3-amino-5-hydroxybenzoic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com